![molecular formula C23H32N4O4 B1675245 Lotrafiban CAS No. 171049-14-2](/img/structure/B1675245.png)
Lotrafiban
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线及反应条件
洛拉非班的合成涉及多个步骤,从容易获得的起始原料开始。关键步骤通常包括:
核心结构的形成: 洛拉非班的核心结构通过一系列缩合和环化反应合成。
官能团修饰: 引入或修饰各种官能团以增强化合物的活性及选择性。
纯化: 最终产物使用重结晶或色谱等技术进行纯化,以确保高纯度。
工业生产方法
在工业环境中,洛拉非班的生产通过优化反应条件进行放大,以最大限度地提高产率并减少杂质。这通常涉及:
间歇式处理: 使用大型反应器在受控条件下进行反应。
连续流动化学: 对于某些步骤,可以使用连续流动反应器来提高效率和一致性。
质量控制: 实施严格的质量控制措施以确保最终产品符合所需规格。
化学反应分析
反应类型
洛拉非班经历了几种类型的化学反应,包括:
氧化: 在分子中引入氧原子。
还原: 去除氧原子或添加氢原子。
取代: 用另一种官能团替换一个官能团。
常用试剂和条件
氧化剂: 如高锰酸钾或过氧化氢。
还原剂: 如氢化锂铝或硼氢化钠。
取代试剂: 如卤素或亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以产生羟基化的衍生物,而还原可以产生脱氧化的化合物。
科学研究应用
洛拉非班在科学研究中具有广泛的应用:
化学: 用作研究血小板聚集抑制剂的模型化合物。
生物学: 研究其对血小板功能和血液凝固机制的影响。
医学: 探索其作为预防患有冠心病或脑血管疾病的患者血栓事件的潜在治疗剂。
工业: 用于开发新的抗凝血药物和诊断工具。
作用机制
洛拉非班通过与血小板表面上的糖蛋白 IIb/IIIa 受体结合而发挥作用。这可以防止纤维蛋白原与受体结合,从而抑制血小板聚集。涉及的分子靶标和途径包括:
糖蛋白 IIb/IIIa 受体: 洛拉非班的主要靶标。
血小板聚集途径: 洛拉非班破坏血小板聚集的最终共同途径,阻止血栓形成。
相似化合物的比较
洛拉非班在糖蛋白 IIb/IIIa 拮抗剂中是独一无二的,因为它具有非肽结构和口服生物利用度。类似的化合物包括:
阿昔单抗: 一种单克隆抗体片段,也靶向糖蛋白 IIb/IIIa 受体,但静脉注射给药。
依替巴肽: 一种环状七肽,通过相同的受体抑制血小板聚集,但具有不同的结构和药代动力学特征。
替罗非班: 一种小分子糖蛋白 IIb/IIIa 抑制剂,其结构和作用机制与洛拉非班相似,但其药效学和临床应用不同。
生物活性
Lotrafiban is a potent oral platelet glycoprotein IIb/IIIa antagonist developed primarily for the prevention and treatment of thromboembolic disorders, particularly in patients with cardiovascular and cerebrovascular diseases. This article provides a comprehensive overview of its biological activity, clinical efficacy, safety profile, and relevant research findings.
This compound functions as a Glycoprotein IIb/IIIa receptor antagonist , which inhibits platelet aggregation by blocking the binding sites for fibrinogen and von Willebrand factor on activated platelets. This mechanism is crucial in preventing thrombus formation in various ischemic conditions, including unstable angina and myocardial infarction .
Phase III Trials
This compound has been evaluated in several large-scale clinical trials, notably the APLAUD and BRAVO studies. These trials aimed to assess the efficacy of this compound compared to other antiplatelet therapies in preventing major cardiovascular events.
- APLUD Study : This trial indicated that this compound was well-tolerated and safe when administered alongside aspirin in patients with recent myocardial infarction or transient ischemic attacks .
- BRAVO Study : Enrolled over 9,000 patients, this trial reported that while this compound did not significantly reduce composite primary endpoints compared to placebo, it was associated with a 33% increase in vascular-related mortality .
Dose-Response Relationship
A dose-finding study found that this compound produced a dose-dependent inhibition of platelet aggregation. The 100 mg dose significantly inhibited platelet aggregation, while lower doses (5 mg) showed no significant difference from placebo .
Dose (mg) | Platelet Aggregation Inhibition (%) |
---|---|
5 | Not significantly different from placebo |
20 | Moderate inhibition |
50 | High inhibition |
100 | Nearly complete inhibition |
Safety Profile
The safety profile of this compound has raised concerns due to an increased incidence of serious bleeding events and vascular-related mortality. In the BRAVO trial, serious bleeding occurred in 8% of patients receiving this compound compared to 2.8% in the placebo group . Additionally, there were reports of thrombocytopenia among patients treated with higher doses of aspirin combined with this compound .
Comparative Studies
Comparative studies indicate that while this compound is effective in inhibiting platelet aggregation, its safety profile may not be superior to existing therapies like tirofiban or abciximab . Furthermore, the pharmacodynamics of this compound suggest that it may potentiate the effects of other antiplatelet agents when used in combination therapies.
Research Findings
Recent research has focused on the biochemical effects of this compound on platelet signaling pathways. Studies have shown that while this compound alone does not significantly affect platelet activation markers, it enhances glycoprotein VI-mediated signaling pathways leading to increased dense granule secretion and calcium responses .
Table: Biological Activity Summary
Parameter | This compound | Tirofiban |
---|---|---|
Mechanism | GPIIb/IIIa antagonist | GPIIb/IIIa antagonist |
Efficacy | Moderate | High |
Safety Profile | Increased bleeding risk | Lower bleeding risk |
Clinical Use | Secondary prevention | Acute coronary syndrome |
属性
CAS 编号 |
171049-14-2 |
---|---|
分子式 |
C23H32N4O4 |
分子量 |
428.5 g/mol |
IUPAC 名称 |
2-[(2S)-4-methyl-3-oxo-7-(4-piperidin-4-ylpiperidine-1-carbonyl)-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid |
InChI |
InChI=1S/C23H32N4O4/c1-26-14-18-12-17(2-3-19(18)25-20(23(26)31)13-21(28)29)22(30)27-10-6-16(7-11-27)15-4-8-24-9-5-15/h2-3,12,15-16,20,24-25H,4-11,13-14H2,1H3,(H,28,29)/t20-/m0/s1 |
InChI 键 |
PYZOVVQJTLOHDG-FQEVSTJZSA-N |
SMILES |
CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O |
手性 SMILES |
CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)N[C@H](C1=O)CC(=O)O |
规范 SMILES |
CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O |
外观 |
Solid powder |
Key on ui other cas no. |
171049-14-2 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-7-((4-(4-piperidyl)piperidino)carbonyl)-1H-1,4-benzodiazepine-2-acetic acid, monohydrochloride lotrafiban lotrafiban hydrochloride SB 214857 SB-214857 SB214857 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。